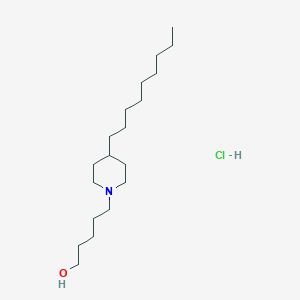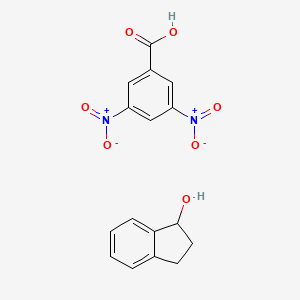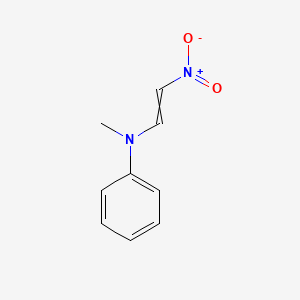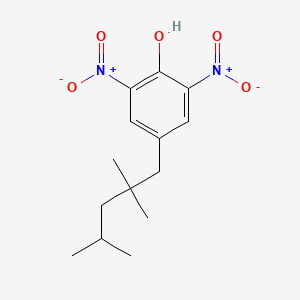
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is an organic compound with the molecular formula C14H20N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and a bulky 2,2,4-trimethylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol typically involves the nitration of 4-(2,2,4-trimethylpentyl)phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective nitration at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and high yield. The industrial process also includes purification steps to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6-diamino-4-(2,2,4-trimethylpentyl)phenol.
Substitution: Formation of esters or ethers of this compound.
科学研究应用
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets. The compound’s bulky 2,2,4-trimethylpentyl group may also influence its binding affinity to specific proteins or enzymes.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar structure but lacks the bulky 2,2,4-trimethylpentyl group.
2,4-Dinitro-6-(1-methylheptyl)phenol: Another derivative with a different alkyl substituent.
Uniqueness
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is unique due to the presence of the 2,2,4-trimethylpentyl group, which imparts distinct steric and electronic properties. This bulky group can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
61066-36-2 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
2,6-dinitro-4-(2,2,4-trimethylpentyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c1-9(2)7-14(3,4)8-10-5-11(15(18)19)13(17)12(6-10)16(20)21/h5-6,9,17H,7-8H2,1-4H3 |
InChI 键 |
LIZQOOZLPASUBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

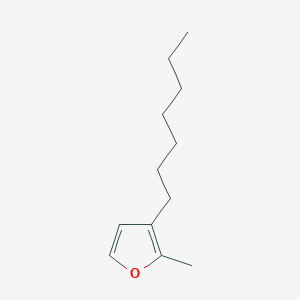
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
